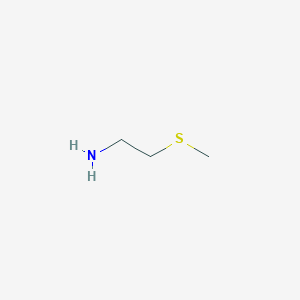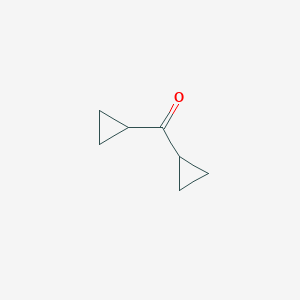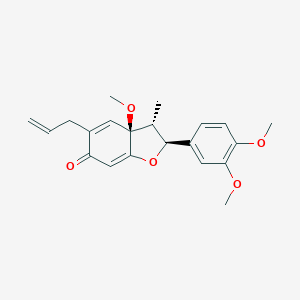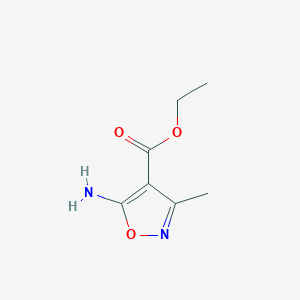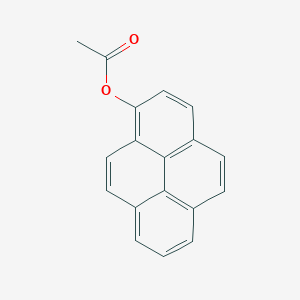
Pyren-1-yl Acetate
Descripción general
Descripción
Pyren-1-yl acetate derivatives are a class of compounds that have garnered interest due to their unique photophysical properties. These compounds are characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its strong fluorescence. The studies on these derivatives, such as 1-(pyren-1-yl)but-2-yn-1-one, have focused on their structural and luminescence properties, particularly in the solid state .
Synthesis Analysis
The synthesis of 1-pyrenyl ynones, which are closely related to pyren-1-yl acetate, has been achieved through a Friedel–Crafts acylation reaction. This method involves the acylation of pyrene with alkynoic acids in the presence of trifluoroacetic anhydride and triflic acid. This route is reported to be direct and efficient, leading to the formation of compounds that exhibit fluorescence at longer wavelengths, higher quantum yields, and longer lifetimes compared to saturated acylpyrene derivatives like 1-acetylpyrene .
Molecular Structure Analysis
The molecular structure of 1-(pyren-1-yl)but-2-yn-1-one has been determined using X-ray crystallography. The structure reveals π-interactions between pyrenyl moieties within the crystal lattice, which are significant for the photophysical behavior of these compounds. Comparative DFT studies have shown that the LUMOs (Lowest Unoccupied Molecular Orbitals) of 1-pyrenyl ynones are strongly stabilized when compared to the LUMO of 1-acetylpyrene, which may contribute to their unique electronic properties .
Chemical Reactions Analysis
While the provided data does not directly discuss chemical reactions involving pyren-1-yl acetate, it does mention the nucleophilic addition of organozincs to 1,2-dihydropyranyl acetates as a method for constructing complex pyran structures . This indicates that acetate derivatives, including those with pyrenyl groups, can participate in organometallic reactions to form various functionalized structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(pyren-1-yl)but-2-yn-1-one have been studied under different pressures. The inter-planar distance between molecules within π-stacks decreases with pressure, leading to piezochromic properties. This includes a red-shift in sample color and a bathochromic shift in fluorescence with pressure, which supports the hypothesis that multiple types of excimers are involved in the electronic excitation processes in the crystalline form of this compound. The solid-state fluorescence of this compound is characterized by emission from long-lived excited states, including excimer species .
Aplicaciones Científicas De Investigación
1. Multicomponent Domino Reaction Strategy
Pyren-1-yl Acetate is utilized in the synthesis of poly-functionalized nicotinonitriles incorporating pyrene moieties, exploiting a multicomponent domino reaction. This approach offers a short reaction time, excellent yield, and simple experimental workup, leading to the formation of C–C and C–N bonds. The synthesized compounds exhibit strong blue-green fluorescence emission, making them applicable in various areas, including material science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
2. Intramolecular Charge-Transfer Properties
Studies on 4′-(pyren-1-yl)benzonitrile reveal insights into intramolecular charge-transfer properties. The compound's photophysical properties have been investigated, showing potential for understanding electron transport and interaction mechanisms in complex molecular systems (J. Dobkowski, W. Rettig, & J. Waluk, 2002).
3. Fluorescence and Electroluminescence
Pyren-1-yl functionalized dithiadiazolyl (DTDA) radicals exhibit fluorescence in the deep-blue region and are explored for their electroluminescence and photoconducting behavior. Such studies contribute to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Yassine Beldjoudi et al., 2018).
4. Synthesis and Applications of Pyrene-fused Acenes and Azaacenes
Pyren-1-yl Acetate is significant in the synthesis of pyrene-fused acenes and azaacenes. These compounds show promise in applications ranging from optoelectronics to materials science, due to their stability and tunable properties (Junbo Li et al., 2016).
5. Ultrafast Third-Order Nonlinear Optical Response
Pyrene derivatives, including those synthesized from Pyren-1-yl Acetate, demonstrate significant third-order nonlinear optical properties. This makes them potential candidates for future optoelectronic and bio-imaging applications (Yufang Shi et al., 2017).
6. Fluorescent Ratiometric Sensor Development
Pyren-1-yl-pyrimidine-based sensors have been developed for the detection of Hg2+ ions, exhibiting significant fluorescence behavior. Such developments are crucial in environmental monitoring and diagnostics (Jie-Na Weng et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
pyren-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPHCGFUPXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999989 | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyren-1-yl Acetate | |
CAS RN |
78751-40-3 | |
| Record name | 1-Pyrenol, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



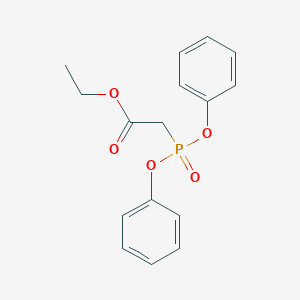
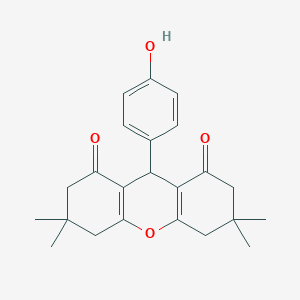
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
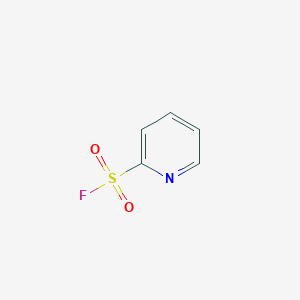
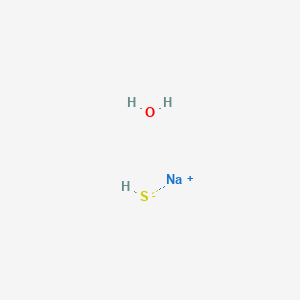
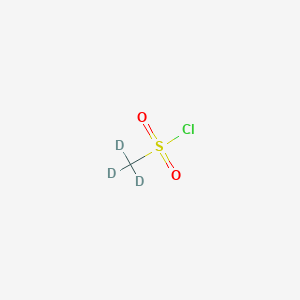

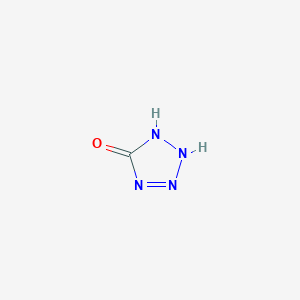
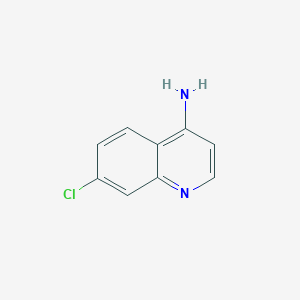
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)
